Heptadec-8-enoic acid

Description

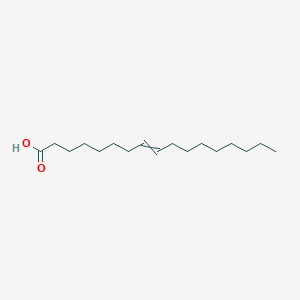

Structure

2D Structure

3D Structure

Properties

CAS No. |

7432-41-9 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

heptadec-8-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19) |

InChI Key |

ZBIGLIMGCLJKHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Heptadec 8 Enoic Acid and Its Metabolites

De Novo Biosynthesis Routes and Precursor Incorporation

The biosynthesis of odd-chain fatty acids, including heptadec-8-enoic acid, diverges from the more common even-chain fatty acid synthesis pathway at the initial priming step.

Putative Enzymatic Systems in Microorganisms and Plants

In most organisms, fatty acid synthesis is initiated with acetyl-CoA. However, for odd-chain fatty acids, the primer is propionyl-CoA. wikipedia.org This three-carbon molecule is condensed with malonyl-CoA to form a five-carbon intermediate, 3-oxovaleryl-ACP, which then enters the fatty acid synthase (FAS) elongation cycles. nih.gov Each cycle adds a two-carbon unit from malonyl-CoA, ultimately leading to the formation of odd-numbered acyl chains. nih.gov

Microorganisms, particularly oleaginous yeasts like Yarrowia lipolytica, have been engineered to efficiently produce odd-chain fatty acids. nih.govmdpi.com By providing precursors like sodium propionate, the intracellular pool of propionyl-CoA is increased, channeling metabolic flux towards the synthesis of odd-chain fatty acids. nih.govmdpi.com In these engineered strains, the major fatty acid produced can be cis-9-heptadecenoic acid (C17:1), demonstrating the capacity of microbial systems for targeted synthesis. mdpi.com The synthesis of propionyl-CoA itself can originate from various metabolic pathways, including the degradation of amino acids (isoleucine, valine) or the methylmalonyl-CoA pathway. nih.govacs.org

| Enzyme/System | Role in Odd-Chain Fatty Acid (OCFA) Synthesis | Precursor(s) | Organism Example |

| Fatty Acid Synthase (FAS) | Elongates the fatty acid chain. | Propionyl-CoA (primer), Malonyl-CoA | General |

| Propionyl-CoA Carboxylase | Involved in pathways generating propionyl-CoA. | Propionate | General |

| Methylmalonyl-CoA Mutase | Interconverts methylmalonyl-CoA and succinyl-CoA, influencing propionyl-CoA pools. acs.org | Methylmalonyl-CoA | General |

| Engineered Yarrowia lipolytica | Overproduces OCFAs, including C17:1. mdpi.com | Propionate, Glucose, Glycerol (B35011) | Yarrowia lipolytica |

Role of Specific Desaturases and Elongases in Odd-Chain Fatty Acid Synthesis

The introduction of a double bond into the saturated odd-chain fatty acid backbone (heptadecanoic acid, C17:0) is catalyzed by a fatty acid desaturase. These enzymes introduce a stereospecific double bond at a defined position. nih.gov The position of the double bond in this compound (an n-9 fatty acid) suggests the action of a Δ9-desaturase. This enzyme would act on heptadecanoyl-CoA, introducing a double bond between carbons 9 and 10, counting from the methyl end, which corresponds to the C-8 and C-9 positions from the carboxyl end. nih.gov

| Enzyme | Function | Substrate (for C17:1) | Key Features |

| Δ9-Desaturase | Introduces a cis double bond at the Δ9 position. | Heptadecanoic acid (C17:0) | Creates the monounsaturated C17:1 fatty acid. nih.gov |

| Δ8-Desaturase | Introduces a double bond at the Δ8 position. | Heptadecanoic acid (C17:0) | An alternative enzyme for producing C17:1(8Z). FADS2 has known Δ8 activity. nih.gov |

| Elongases (ELOVL) | Extend fatty acid chains. | Shorter odd-chain fatty acids | Contribute to building the C17:0 precursor. researchgate.net |

Biotransformation of this compound into Hydroxy Fatty Acids

This compound can be further functionalized through enzymatic reactions, most notably hydration of its double bond to produce hydroxy fatty acids. nih.gov

Characterization of Fatty Acid Hydratases (FAHs) Acting on this compound

Fatty acid hydratases (FAHs) are enzymes that catalyze the addition of a water molecule across a non-activated carbon-carbon double bond of an unsaturated fatty acid. mdpi.com This biotransformation is an atom-economical way to produce valuable hydroxy fatty acids. nih.gov Several FAHs, often referred to as oleate (B1233923) hydratases (OhyA), have been identified and characterized from bacteria such as Lactobacillus acidophilus, Elizabethkingia meningoseptica, and Stenotrophomonas nitritireducens. mdpi.comnih.gov

These enzymes typically require a free carboxylic acid group for substrate recognition and a cis-configuration of the double bond. mdpi.comnih.gov Many are FAD-dependent, where the FAD cofactor is thought to play a structural role in optimizing the active site rather than participating directly in redox chemistry. nih.gov Given that this compound possesses the required structural features (a free carboxyl group, a C17 chain, and a double bond), it is a putative substrate for this class of enzymes. mdpi.com

Regioselectivity and Stereoselectivity in Enzymatic Hydroxylation

A hallmark of fatty acid hydratases is their high degree of regioselectivity and stereoselectivity. nih.govmdpi.com Most characterized FAHs that act on cis-9 unsaturated fatty acids, such as oleic acid, exclusively produce (R)-10-hydroxy fatty acids. nih.govmdpi.com This specificity arises from the precise positioning of the substrate within the enzyme's active site.

For this compound, with its double bond at the C-8 position, a fatty acid hydratase would be expected to catalyze the addition of water to either C-8 or C-9. Based on the known mechanism for cis-9 substrates, hydration of the cis-8 double bond would likely result in the formation of 9-hydroxyheptadecanoic acid. The stereochemistry of the resulting hydroxyl group is also expected to be highly specific, likely yielding a single enantiomer (e.g., (R)-9-hydroxyheptadecanoic acid), though this would need to be confirmed experimentally. nih.gov

| Enzyme Source | Substrate(s) | Product(s) | Selectivity |

| Elizabethkingia meningoseptica | Oleic acid (C18:1, c9) | (R)-10-Hydroxystearic acid | High R-selectivity (ee ≥95%), specific to the cis-9 double bond. nih.gov |

| Lactobacillus acidophilus | Oleic acid, Linoleic acid | 10-Hydroxyoctadecanoic acid, 10-Hydroxy-cis-12-octadecenoic acid | Hydrates cis-9 or cis-12 double bonds. nih.govresearchgate.net |

| Pseudomonas sp. | Oleic acid | (E)-10-Hydroxy-8-octadecenoic acid | Involves isomerization and hydration. researchgate.net |

Dual-Protein Systems for Enhanced Hydroxy Fatty Acid Production

Another strategy employs whole-cell biocatalysts, typically using recombinant E. coli strains that overexpress the desired fatty acid hydratase. mdpi.comresearchgate.net To improve substrate uptake and product export, thereby overcoming membrane transport limitations and potential cellular toxicity, these systems can be further engineered. Co-expression of fatty acid transporters, such as FadL, can enhance the biotransformation of various fatty acids. nih.gov Such engineered multi-protein systems create a more robust and efficient cellular factory for the production of hydroxy fatty acids from precursors like this compound.

Genetic and Molecular Regulation of Biosynthetic Processes

The biosynthesis of this compound, an odd-chain unsaturated fatty acid, is intricately controlled at the genetic and molecular level. This regulation ensures that its production is aligned with the metabolic needs of the organism and responsive to environmental cues. The control mechanisms primarily involve the transcriptional regulation of the genes encoding the enzymes of the fatty acid synthesis (FAS) pathway, particularly the type II FAS system found in bacteria and plants.

In bacteria, the synthesis of fatty acids is managed by a suite of transcriptional regulators that modulate the expression of the fab gene cluster. These regulators act as sensors for the metabolic state of the cell, often by binding to key metabolites like long-chain acyl-CoAs or malonyl-CoA. nih.govnih.gov

One of the key dual-function regulators in Escherichia coli is FadR. FadR represses the genes of the fad regulon, which are responsible for fatty acid degradation, and also activates the transcription of fabA and fabB, essential genes for unsaturated fatty acid synthesis. nih.gov The binding of long-chain acyl-CoA molecules to FadR causes it to dissociate from DNA, leading to the derepression of the fatty acid degradation pathway. nih.gov Another critical repressor in E. coli is FabR, which specifically controls the synthesis of unsaturated fatty acids by repressing the expression of fabA and fabB. nih.gov

In other bacteria, such as Bacillus subtilis, the FapR regulator serves as a primary sensor for the anabolic state of fatty acid synthesis. nih.gov FapR represses the transcription of most FAS genes. Its repressive action is triggered by binding to its corepressor, malonyl-CoA, the direct product of the acetyl-CoA carboxylase (ACC) enzyme. When malonyl-CoA levels are high, indicating active fatty acid synthesis, FapR binds to DNA and halts the transcription of fab genes. nih.govnih.gov

In organisms like Streptococcus pneumoniae and Lactococcus lactis, a protein called FabT acts as a dedicated transcriptional repressor for the fatty acid biosynthesis pathway. nih.govnih.gov In L. lactis, knocking out the fabT gene leads to a significant upregulation of almost all fab genes and a notable increase in the proportion of saturated fatty acids in phospholipids (B1166683). nih.gov FabT appears to control the expression of the entire fab gene cluster, which includes genes for key enzymes like β-ketoacyl-ACP synthase III (FabH), β-ketoacyl-ACP reductase (FabG), and β-hydroxyacyl-ACP dehydratase (FabZ). nih.govnih.gov

In eukaryotes, such as the oleaginous yeast Yarrowia lipolytica, which has been engineered to produce cis-9-heptadecenoic acid (an isomer of this compound), regulation is also tightly linked to nutrient availability. mdpi.com The accumulation of lipids, including odd-chain fatty acids, is often triggered when a key nutrient like nitrogen becomes a limiting factor for growth, while a carbon source is abundant. mdpi.com The availability of specific precursors is also crucial. For instance, the production of C17:1 in Y. lipolytica is enhanced by the presence of sodium propionate, the precursor for the propionyl-CoA starter unit, while also requiring an adequate supply of acetyl-CoA, derived from precursors like sodium acetate (B1210297), for the subsequent elongation steps. mdpi.com

The table below summarizes key transcriptional regulators involved in bacterial fatty acid biosynthesis, which indirectly govern the production of this compound.

| Regulator | Organism(s) | Target Genes/Regulon | Function | Effector Molecule |

| FadR | Escherichia coli | fad regulon, fabA, fabB | Dual function: Represses degradation, Activates unsaturated synthesis | Long-chain acyl-CoA |

| FabR | Escherichia coli | fabA, fabB | Represses unsaturated fatty acid synthesis | Not fully established |

| FapR | Bacillus subtilis | fab regulon | Represses fatty acid synthesis | Malonyl-CoA |

| FabT | Streptococcus pneumoniae, Lactococcus lactis | fab regulon | Represses fatty acid synthesis | Long-chain acyl-ACPs |

| Gene | Encoded Protein | Function in Fatty Acid Metabolism |

| ACACA | Acetyl-CoA Carboxylase Alpha | Catalyzes the rate-limiting step in fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA. oup.comnih.gov |

| FASN | Fatty Acid Synthase | A multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. nih.govmdpi.com |

| SCD | Stearoyl-CoA Desaturase | Introduces a double bond into saturated fatty acyl-CoAs, a key step in forming unsaturated fatty acids. mdpi.com |

| ELOVL5 | Elongation of Very Long Chain Fatty Acids Protein 5 | Involved in the elongation of fatty acid chains. mdpi.com |

| SREBP1c | Sterol Regulatory Element-Binding Protein 1c | A transcription factor that activates genes involved in fatty acid synthesis, including ACACA and FASN. nih.gov |

| CPT1a | Carnitine Palmitoyltransferase 1A | Catalyzes the transport of long-chain fatty acids into the mitochondria for degradation (β-oxidation). nih.gov |

The regulation of these genes is complex, involving hormonal signals and nutrient-sensing pathways. For example, the transcription factor SREBP1c is a master regulator of lipogenesis in mammals. nih.gov The coordinated action of these enzymes and regulatory proteins ensures a balanced production of various fatty acids, including odd-chain species like this compound, according to the physiological requirements of the cell.

Metabolic Fates and Intermediary Metabolism Involving Heptadec 8 Enoic Acid

Catabolic Pathways and Energy Metabolism of Heptadec-8-enoic Acid

The primary catabolic pathway for fatty acids, including this compound, is mitochondrial beta-oxidation. nih.govwikipedia.org This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. nih.govyoutube.com

As an odd-chain fatty acid, the final cycle of beta-oxidation for this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govaocs.orgyoutube.com While the acetyl-CoA directly enters the citric acid cycle for energy production, the three-carbon propionyl-CoA undergoes a separate three-step enzymatic conversion to become succinyl-CoA, which is an intermediate of the citric acid cycle. aocs.orgyoutube.comlibretexts.org

The presence of a double bond in this compound, a monounsaturated fatty acid, requires additional enzymes to the standard beta-oxidation pathway. nih.govlibretexts.org An isomerase is needed to convert the cis double bond into a trans configuration, which is a suitable substrate for the enzymes of beta-oxidation. libretexts.orgourbiochemistry.com This requirement for an additional enzymatic step means that the energy yield from the oxidation of unsaturated fatty acids is slightly less than that of their saturated counterparts because they are already partially oxidized. ourbiochemistry.comyoutube.com

The catabolism of fatty acids is a significant source of metabolic energy, particularly during periods of fasting or high energy demand like exercise. nih.gov

Anabolic Integration of this compound into Complex Lipid Structures

Anabolic pathways utilize fatty acids as building blocks for more complex molecules essential for various cellular functions. wikipedia.org this compound can be integrated into several classes of lipids.

Incorporation into Triacylglycerols and Membrane Lipids

This compound, like other fatty acids, can be esterified to a glycerol (B35011) backbone to form triacylglycerols, which serve as the primary form of energy storage in most animals. wikipedia.orgnih.gov Studies have shown that fatty acids are incorporated into triacylglycerols in various tissues. nih.govresearchgate.net The rate of incorporation can be influenced by the specific fatty acid, with some studies indicating that certain fatty acids are more readily incorporated than others. researchgate.net

Furthermore, this compound can be incorporated into the phospholipids (B1166683) that constitute cellular membranes. wikipedia.org These phospholipids are crucial for maintaining the structural integrity and fluidity of all cellular membranes, including the plasma membrane and the membranes of organelles. wikipedia.org The fatty acid composition of these membrane lipids can influence their physical properties and the function of membrane-bound proteins.

Formation of Glycolipids and Sophorolipids Containing this compound Moieties

Sophorolipids are a class of glycolipid biosurfactants produced by certain yeast species. nih.govresearchgate.net Their synthesis involves the glycosylation of a fatty acid. researchgate.net The fatty acid component of sophorolipids is typically a hydroxylated long-chain fatty acid. While oleic acid is a common substrate, various other fatty acids can be utilized, leading to a diversity of sophorolipid (B1247395) structures. nih.gov Yeasts are capable of hydroxylating fatty acids, a key step in sophorolipid biosynthesis. researchgate.net This suggests a potential pathway for the incorporation of this compound into sophorolipid structures, following its hydroxylation.

Oxidative Metabolism and Formation of Reactive Lipid Species

The double bond in this compound makes it susceptible to oxidation, a process that can be either enzymatic or non-enzymatic. nih.gov Lipid peroxidation can lead to the formation of a variety of oxidized lipid products, some of which are electrophilic and are termed reactive lipid species (RLS). nih.gov These RLS can react with cellular components, including proteins, and are involved in various cell signaling pathways. nih.gov The formation of RLS can have both physiological and pathological consequences, participating in processes such as inflammation resolution and cell death. nih.gov

Interspecies Metabolic Transformations of this compound Analogues (e.g., 8-heptadecene, Malvalic Acid)

The metabolism of analogues of this compound, such as those with cyclopropane (B1198618) or cyclopropene (B1174273) rings, has been a subject of research.

Malvalic acid is a cyclopropene fatty acid found in certain plant oils, such as cottonseed oil. hmdb.cawikipedia.org The cyclopropene ring is a reactive moiety. hmdb.ca Malvalic acid is known to inhibit the enzyme stearoyl-CoA desaturase, which is involved in the synthesis of monounsaturated fatty acids. wikipedia.orgnih.gov

Cyclopropane fatty acids (CPFA) are synthesized from unsaturated fatty acids through the addition of a methylene (B1212753) group across the double bond, a reaction catalyzed by cyclopropane-fatty-acyl-phospholipid synthase. wikipedia.orgresearchgate.net The metabolism of CPFA has been studied in various organisms. For instance, in some bacteria, CPFA are found in membrane phospholipids. researchgate.net Research has also identified metabolic products of cyclopropane fatty acids in the adipose tissue of rats. nih.gov The biosynthesis of these unique fatty acids often occurs in plants of the order Malvidae, with species like Litchi chinensis accumulating significant amounts in their seed oil. nih.gov Recent studies have also detected novel odd-chain cyclopropane fatty acids in mammalian systems, suggesting they may be produced by gut microbiota. escholarship.org

The metabolic pathways of these analogues highlight the diverse transformations that fatty acid structures can undergo across different species.

Biological Roles and Molecular Mechanisms of Heptadec 8 Enoic Acid in Vitro and Non Human Models

Contribution to Biological Membrane Function and Fluidity

The structure of heptadec-8-enoic acid, particularly its cis isomer, introduces a kink in the hydrocarbon chain, which is crucial for modulating the physical properties of cell membranes. This fatty acid is incorporated into the phospholipid bilayer of various cells, where it influences membrane fluidity and transport.

In vitro studies have shown that the fatty acid composition of cell membranes is vital for their function. For instance, cis-8-heptadecenoic acid has been identified as a component of cell membranes in organisms like fish, where it helps maintain membrane fluidity across different temperatures google.com. It is also a natural constituent of human skin lipids rsu.lv. Research on the synthetic oleic acid derivative, 2-hydroxyoleic acid, revealed that it is metabolized in human glioblastoma cells via alpha-oxidation to cis-8-heptadecenoic acid (also known as civetic acid) researchgate.net. This metabolic conversion leads to changes in the membrane lipid composition, which in turn modulates various cellular processes and exerts an antiproliferative effect researchgate.net. This suggests that the generation of cis-8-heptadecenoic acid within the membrane is a key event in altering the biophysical properties of the membrane. Furthermore, patent literature describes carbon chain substances, including (E)-heptadec-8-enoic acid, as agents capable of regulating the transmembrane transport and fluidity of cell membranes researchgate.net.

Participation in Cellular Signaling and Regulatory Networks

Evidence from in vitro studies suggests that this compound and its analogs can participate in or modulate cellular signaling pathways. While direct signaling roles are still under investigation, the activities of its precursor, metabolites, and structural analogs provide significant insights.

The metabolism of 2-hydroxyoleic acid to cis-8-heptadecenoic acid in cancer cells is linked to the modulation of cellular processes that control proliferation researchgate.net. Hydroxy fatty acids, a class to which metabolites of this compound belong, can inhibit intracellular signaling cascades, including protein kinase C (PKC) activity and calcium mobilization gerli.com. The cyclopropene (B1174273) fatty acid analog, malvalic acid (8,9-methylene-heptadec-8-enoic acid), and its C18 counterpart, sterculic acid, are known inhibitors of the enzyme stearoyl-CoA desaturase (SCD) nih.govrsc.org. SCD is a critical enzyme in lipid metabolism that synthesizes monounsaturated fatty acids, which are key components of membrane phospholipids (B1166683) and signaling molecules nih.gov. By inhibiting SCD, these analogs can profoundly alter cellular membrane physiology and signaling pathways nih.gov. The inhibition of this enzyme has been proposed as a therapeutic strategy for metabolic syndrome nih.gov.

Interactions with Microbial Systems

Antimicrobial Properties in Select Organisms (where studies are non-human/non-clinical)

This compound has demonstrated antimicrobial activity against a range of microorganisms in in vitro settings. Lipophilic extracts from the leaves of Zizyphus lotus (B1177795) L., which contain three isomers of heptadecenoic acid, exhibited inhibitory effects against both Gram-negative and Gram-positive bacteria gerli.com. Similarly, an ethyl acetate (B1210297) extract from Micromonospora species, containing heptadecenoic acid isomers, was found to be active against Staphylococcus aureus researchgate.net.

The mechanism by which fatty acids exert their antimicrobial effects is often attributed to their ability to disrupt the cell membrane, leading to increased permeability and leakage of intracellular contents researchgate.net. The efficacy is generally dependent on the chain length and degree of unsaturation researchgate.net.

Influence on Microbial Physiology (e.g., Biofilm Formation, Growth Modulation)

Beyond direct killing, this compound and its analogs can influence microbial physiology, notably by inhibiting biofilm formation. Biofilms are structured communities of microbes that exhibit increased resistance to antimicrobial agents. Extracts from Sterculia lychnophora, a plant genus known to contain cyclopropene fatty acid analogs of this compound like malvalic acid, have been shown to decrease biofilm formation by Streptococcus mutans in a dose-dependent manner nih.gov. Fatty acids are known to interfere with biofilm formation, often by disrupting the initial stages of bacterial attachment or by interfering with the production of the extracellular polymeric substance (EPS) that encases the biofilm. Lipoic acid, another fatty acid analog, was initially identified as a microbial growth factor, highlighting the diverse roles these molecules can play in microbial physiology rsc.org.

Roles in Oxidative Stress Response and Antioxidant Activity

In vitro studies suggest that this compound may contribute to antioxidant activities, although often as part of a complex mixture of lipids. True slime molds (Eumycetozoa), which are known producers of cis-8-heptadecenoic acid, also synthesize a variety of pigments and polyketides, such as quinones, that exhibit strong antioxidant activity researchgate.net. This co-occurrence suggests a potential synergistic role or a shared biosynthetic pathway geared towards mitigating oxidative stress researchgate.net.

The antioxidant potential of extracts containing fatty acids is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. While direct antioxidant data for purified this compound is limited, studies on oils containing its analogs, such as the oil from Sterculia foetida which contains malvalic acid, have demonstrated significant antioxidant capabilities in various in vitro assays nih.gov. Furthermore, lipoic acid and its reduced form, dihydrolipoic acid, are recognized as an efficient antioxidant redox couple rsc.org.

Comparative Analysis of Biological Effects with Isomeric and Analogous Fatty Acids

The biological activity of this compound can be better understood by comparing it with its isomers and structural analogs. The position and configuration (cis/trans) of the double bond, as well as the presence of other functional groups, can significantly alter its effects.

Positional Isomers: Extracts from Zizyphus lotus L. have been found to contain three distinct positional isomers of heptadecenoic acid, though their individual biological activities were not differentiated in the study gerli.com. The specific location of the double bond can influence how the fatty acid is metabolized and incorporated into cellular structures, likely leading to different biological outcomes.

Cis vs. Trans Isomers: The geometry of the double bond is critical. Cis-8-heptadecenoic acid, with its characteristic bend, disrupts the orderly packing of acyl chains in a membrane, thereby increasing fluidity google.comresearchgate.net. In contrast, a trans isomer would have a more linear shape, similar to a saturated fatty acid, and would be expected to have less of an impact on increasing membrane fluidity rsc.org.

Comparison with Saturated and Cyclopropene Analogs: this compound is a component of the cellular fatty acids of Corynebacterium freneyi, where it is found alongside the saturated fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) researchgate.net. The presence of the double bond in this compound makes it a potential substrate for oxidation and enzymatic modification in ways that its saturated counterpart, heptadecanoic acid, is not.

A particularly insightful comparison can be made with its cyclopropene analog, malvalic acid (8,9-methylene-heptadec-8-enoic acid) rsc.org. Malvalic acid is found in the oils of plants from the order Malvales rsc.org. Both malvalic acid and its C18 homolog, sterculic acid, are known inhibitors of Δ9-desaturase, an activity that directly alters membrane composition by preventing the conversion of stearic acid to oleic acid. This potent and specific enzymatic inhibition is a characteristic of the cyclopropene ring and is not observed with the simple monounsaturated this compound.

Table of Mentioned Compounds

Advanced Chemical Synthesis and Derivatization Strategies for Heptadec 8 Enoic Acid

Chemoenzymatic Synthesis Approaches Utilizing Specific Enzymes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful methodology for fatty acid modification under mild conditions. researchgate.net While the de novo enzymatic synthesis of odd-chain fatty acids like heptadecanoic acid involves primers such as propionyl-CoA instead of the typical acetyl-CoA, the derivatization of existing fatty acid backbones is more common in chemoenzymatic strategies. wikipedia.org Enzymes such as lipases, peroxygenases, and fatty acid synthases are employed to introduce specific functionalities that can be further elaborated through chemical means.

A prominent chemoenzymatic strategy applicable to Heptadec-8-enoic acid is enzymatic epoxidation. researchgate.net This process often utilizes a lipase, such as Candida antarctica lipase B (CALB), which catalyzes the perhydrolysis of a simple carboxylic acid to generate a peroxy acid in situ. This peroxy acid then acts as the oxidizing agent to epoxidize the double bond of the fatty acid. mdpi.com This method is advantageous as it avoids the handling of unstable peroxy acids and proceeds under neutral pH and low temperatures, minimizing side reactions like oxirane ring opening. mdpi.com

Another approach involves the direct hydroxylation of the fatty acid's alkyl chain using enzymes like P450 monooxygenases. These enzymes can introduce hydroxyl groups at specific positions, creating valuable intermediates for the synthesis of products like polyesters and biosurfactants. researchgate.net Furthermore, the entire machinery of fatty acid synthase (FAS) has been utilized in chemoenzymatic cascades. For instance, a bacterial type I fatty acid synthase can produce an activated fatty acid thioester (e.g., palmitoyl-CoA) from basic building blocks like acetyl-CoA and malonyl-CoA. researchgate.net This enzymatically generated intermediate can then spontaneously react with a synthetic molecule via native chemical ligation to form novel phospholipid analogues, demonstrating a pathway from simple precursors to complex, self-assembling structures. researchgate.net

Table 1: Enzymes in Chemoenzymatic Fatty Acid Modification This table is interactive. Users can sort columns by clicking on the headers.

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Application to this compound |

|---|---|---|---|

| Lipase | Candida antarctica Lipase B (CALB) | Perhydrolysis for in situ peroxy acid formation | Epoxidation of the C8-C9 double bond |

| Monooxygenase | P450 Monooxygenases | Regioselective C-H hydroxylation | Introduction of hydroxyl groups on the alkyl chain |

| Fatty Acid Synthase | Corynebacterium glutamicum FAS I (cgFAS I) | De novo synthesis of activated fatty acids (acyl-CoA) | Generation of a C17 acyl-CoA for ligation reactions |

Regioselective and Stereoselective Functionalization of the Double Bond

The C8=C9 double bond in this compound is the primary site for chemical functionalization. Controlling the regioselectivity (where the reaction occurs) and stereoselectivity (the spatial arrangement of the new bonds) is crucial for creating derivatives with defined properties. A variety of methods have been developed to achieve this, ranging from enzymatic reactions to transition metal-catalyzed processes.

Enzymatic epoxidation, as mentioned previously, is a prime example of a highly selective reaction. Fungal unspecific peroxygenases (UPOs) can exhibit strict regioselectivity, often targeting the last double bond in polyunsaturated fatty acids. researchgate.net This principle can be applied to achieve selective epoxidation of this compound. The resulting epoxide is a versatile intermediate, amenable to nucleophilic ring-opening reactions to introduce a wide range of functional groups, such as diols, amino alcohols, and ethers, in a stereocontrolled manner.

Lewis acid-induced electrophilic additions provide another route to functionalized fatty acids. aocs.org For instance, the reaction of an unsaturated fatty acid like oleic acid with alkyl chloroformates in the presence of an ethylaluminium sesquichloride catalyst results in hydro-alkylation, adding an alkyl group across the double bond. aocs.org Applied to this compound, this would yield a mixture of 8- and 9-alkylheptadecanoic acids. Other electrophilic additions can introduce ketones or form tetrahydropyran rings through Prins-type cyclizations. aocs.org

Modern analytical techniques are essential for confirming the position and configuration of the functionalized double bond. Methods involving derivatization followed by mass spectrometry, such as using N-aminophthalimide or 3-pyridylcarbinol esters, allow for the precise determination of cis/trans isomers and the location of the original double bond. nih.govmpg.de Ozonolysis-based mass spectrometry also provides a direct method for identifying double bond positions by cleaving the C=C bond and analyzing the resulting fragments. nih.gov

Synthesis of this compound-Tethered Heterocyclic Compounds

Tethering a fatty acid chain to a heterocyclic scaffold is a widely used strategy to enhance the lipophilicity of a molecule, potentially improving its bioavailability and cell membrane permeability. Several synthetic routes have been established to create such hybrid compounds using this compound or its saturated counterpart as the lipid tail.

One common approach involves the formation of an amide bond between the carboxylic acid of the fatty acid and an amino-functionalized heterocycle. For example, a series of pyrazole, isoxazole, pyrimidine, and pyridine derivatives have been synthesized from heptadecyl fatty acids, exhibiting significant antioxidant and cytotoxic activities in biological screenings. rsc.org Similarly, the reaction of 2-hydroxyheptadecanoyl chloride (derived from the corresponding C17 fatty acid) with anthranilic acid yields a 2-(1-hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one, a precursor for various other condensed heterocyclic systems. researchgate.net

Another important class of heterocyclic derivatives are lactones, which are cyclic esters. Unsaturated fatty acids can undergo acid-catalyzed intramolecular cyclization to form saturated δ-lactones (six-membered rings) and γ-lactones (five-membered rings). researchgate.netresearchgate.net This reaction is initiated by the protonation and isomerization of the double bond, followed by the nucleophilic attack of the carboxylic acid oxygen onto the resulting carbocation intermediate. researchgate.net By controlling reaction conditions such as temperature and solvent polarity, the regioselectivity of the cyclization can be directed towards the desired lactone isomer. researchgate.netgoogle.com For this compound, this would lead to the formation of various stearolactone isomers.

Table 2: Examples of this compound-Tethered Heterocycles This table is interactive. Users can filter by Heterocycle Type.

| Heterocycle Type | Synthetic Strategy | Precursors | Resulting Compound Class |

|---|---|---|---|

| Pyrazole/Isoxazole | Amide bond formation, cyclization | Heptadecanoic acid hydrazide, diketones | Pyrazole-fatty acid conjugates |

| Pyrimidine | Condensation reaction | Heptadecanoyl thiourea, chalcones | Pyrimidine-fatty acid conjugates |

| Pyridine | Hantzsch synthesis or similar multicomponent reactions | Fatty aldehyde, β-ketoester, ammonia | Dihydropyridine-fatty acid conjugates |

| Benzoxazinone | Acylation and cyclization | 2-Hydroxyheptadecanoyl chloride, anthranilic acid | Benzoxazinone with C16 alkyl side chain |

Development of Analogues and Probes for Mechanistic Investigations

To investigate the biological roles and metabolic pathways of fatty acids, researchers synthesize structural analogues and labeled probes. These tools are invaluable for studying enzyme-substrate interactions, tracking metabolic flux, and elucidating mechanisms of action.

A key example is the synthesis of radiolabeled fatty acids for use in Positron Emission Tomography (PET) imaging. 17-[¹¹C]-Heptadecanoic acid, a C17 fatty acid isotopologue, has been developed as a molecular probe to measure myocardial fatty acid metabolism. nih.govresearchgate.net The synthesis involves coupling ¹¹C-methyliodide to a t-butyl-15-hexadecanoate precursor, followed by deprotection. nih.gov Because it is labeled at the omega (ω) position, the radiolabel is retained through several cycles of β-oxidation, allowing researchers to trace the metabolic fate of the fatty acid chain within the heart muscle. researchgate.net This probe is particularly useful for identifying defects in medium- and short-chain fatty acid oxidation. nih.gov

In addition to isotopic labeling, structural modifications are made to create analogues that can probe biological systems. For instance, the synthesis of (Z)-6-methyl-9-heptadecenoic acid, a branched-chain analogue of a naturally occurring antifungal fatty acid from Pseudozyma flocculosa, was undertaken to provide material for detailed biological activity assays. researchgate.net The synthesis of various isomers and functional group variants (e.g., keto-analogues) of other C17 fatty acids, such as 12S-HHT, has been performed to establish structure-activity relationships with specific biological receptors. researchgate.net These synthetic analogues help to identify the precise structural features of the fatty acid that are essential for its biological function.

Advanced Analytical Methodologies for Heptadec 8 Enoic Acid Research

High-Resolution Mass Spectrometry for Isomer Differentiation and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in lipidomics for differentiating and quantifying fatty acid isomers. Conventional tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is often insufficient for distinguishing positional isomers of fatty acids like Heptadec-8-enoic acid because the fragmentation patterns are frequently indistinguishable. sciex.comnih.gov This limitation has spurred the development of more sophisticated MS-based approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful platform for fatty acid analysis. While chromatographic separation of some isomers is possible, co-elution is common, necessitating advanced MS techniques for unambiguous identification. sciex.comnih.gov

One major challenge in analyzing free fatty acids by LC-MS/MS is their inefficient ionization in the negative mode, which is often hampered by the acidic mobile phases required for reversed-phase chromatography. nih.gov To overcome this, derivatization strategies are employed to attach a charged group to the fatty acid's carboxylic acid function. This enhances ionization efficiency, typically in the positive ion mode, leading to significant improvements in detection sensitivity. nih.govresearchgate.net For example, derivatization with 4-aminobenzyl-diethylentriaminepentaacetic acid (DAABD-AE) can substantially increase sensitivity compared to analyzing the underivatized fatty acid in negative ion mode. nih.gov Another approach involves derivatizing fatty acids to form 3-acyloxymethyl-1-methylpyridinium iodide (AMMP), which attaches a quaternary amine, enabling sensitive detection in positive ion mode with limits of detection in the low nanomolar range. researchgate.net

Even with derivatization, CID fragmentation may not provide sufficient structural information to locate the double bond. sciex.com Alternative fragmentation techniques are therefore crucial. Electron-activated dissociation (EAD), available on certain high-resolution mass spectrometers, can generate diagnostic fragment ions that pinpoint the double bond's position within the carbon chain, allowing for the clear differentiation of isomers like oleic acid (Δ9) and vaccenic acid (Δ11). sciex.comsciex.com Similarly, a method involving Paternò-Büchi (PB) photochemical reaction followed by LC-MS/MS analysis has been shown to be highly sensitive for identifying double bond location isomers in complex biological samples like human plasma. nih.gov

Table 1: Comparison of LC-MS/MS Approaches for Fatty Acid Isomer Analysis

| Method | Principle | Advantages | Limitations |

| Derivatization + CID | Increases ionization efficiency and sensitivity by adding a charged tag. nih.gov | Greatly improved sensitivity (e.g., 2500-fold). researchgate.net | CID fragmentation often non-diagnostic for double bond position. sciex.com |

| Derivatization + EAD | Uses electron-based fragmentation to induce specific cleavages at the double bond. sciex.com | Provides diagnostic fragment ions to localize double bonds. sciex.com | Requires specialized instrumentation (e.g., ZenoTOF 7600 system). sciex.com |

| Paternò-Büchi Reaction | Photochemical derivatization that enables C=C location-specific fragmentation. nih.gov | High sensitivity (sub-nM LOQ); effective for complex samples. nih.gov | Cannot differentiate methyl-branched from straight-chain fatty acids. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the detailed profiling of fatty acids. sciex.comnih.gov A key advantage of GC is its high chromatographic resolution, which often allows for the separation of positional and geometric isomers. However, due to the low volatility of free fatty acids, derivatization is a mandatory step to convert them into more volatile and thermally stable esters, most commonly fatty acid methyl esters (FAMEs). nih.govresearchgate.net

Following separation by GC, the eluted FAMEs are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectra provide a fingerprint that can be used for identification by comparison to spectral libraries. researchgate.net For monounsaturated fatty acid methyl esters, such as methyl heptadec-8-enoate, the molecular ion peak is often weak or absent, but characteristic fragment ions can help determine the structure. researchgate.net The location of the double bond can sometimes be inferred from the fragmentation pattern, although this can be complex to interpret without authentic standards. researchgate.net For definitive localization, further chemical modification to "fix" the double bond, such as forming trimethylsilyl (B98337) (TMS) ether derivatives of the corresponding hydroxy fatty acids, can be performed. The subsequent GC-MS analysis yields fragment ions that are highly diagnostic of the original double bond position. researchgate.net

The Human Metabolome Database contains predicted and experimental GC-MS data for related compounds, such as the TMS derivative of heptadecanoic acid, which can serve as a reference for retention index and mass spectral data. hmdb.cahmdb.ca

Ozone-Induced Dissociation Mass Spectrometry (OzID-MS) for Double Bond Localization

Ozone-Induced Dissociation (OzID) is a powerful mass spectrometry technique specifically designed to unambiguously determine the location of carbon-carbon double bonds in unsaturated lipids. acs.orguow.edu.au This method overcomes the limitations of conventional CID, which often fails to produce fragments that are diagnostic of the double bond position. nih.govacs.org

In OzID, mass-selected lipid ions are introduced into a reaction cell within the mass spectrometer where they interact with ozone gas. uow.edu.au The ozone reacts specifically and rapidly with the C=C double bond, leading to its cleavage and the formation of two primary product ions for each double bond present. acs.org The mass-to-charge ratios of these resulting fragment ions directly reveal the original position of unsaturation. uow.edu.au For this compound ([M-H]⁻, m/z 267.2), OzID would be expected to produce characteristic fragments that confirm the double bond is located between carbons 8 and 9.

This technique can be applied to a wide range of lipid classes and precursor ion types, including [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions. acs.orguow.edu.au A significant advantage of OzID is that it can be performed directly on ions generated from complex mixtures without prior derivatization or fractionation, making it suitable for high-throughput lipidomics. acs.org The combination of OzID with conventional CID on the same instrument provides a near-complete structural assignment of lipids. acs.orguow.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of molecules, including fatty acid metabolites and their derivatives. hyphadiscovery.comnih.gov While mass spectrometry excels at providing molecular weight and fragmentation data, NMR provides detailed information about the chemical environment and connectivity of each atom in a molecule. nih.govnih.gov

For a molecule like this compound, a ¹H NMR spectrum reveals distinct signals for different types of protons. nih.gov The protons on the double bond (vinylic protons) would appear in a characteristic downfield region (typically ~5.3 ppm), while protons adjacent to the double bond (allylic protons) and the carboxylic acid group would have specific chemical shifts. nih.gov The integration of these signals provides the ratio of protons in each environment, and the signal splitting (multiplicity) reveals the number of neighboring protons, which is crucial for establishing connectivity. nih.gov

For more complex structural problems, such as identifying the exact structure of a hydroxylated metabolite of this compound, advanced 2D NMR techniques are employed. hyphadiscovery.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the carbon skeleton and placing functional groups. hyphadiscovery.com

Modern NMR technology, such as cryoprobes, has significantly enhanced sensitivity, allowing for complete structure elucidation with microgram quantities of a purified substance. hyphadiscovery.comnih.gov This is particularly valuable when analyzing rare metabolites isolated from biological sources. hyphadiscovery.com

Quantitative Method Validation for Biological Samples

For research findings to be considered reliable and reproducible, the analytical methods used to generate the data must be rigorously validated. Method validation ensures that the technique is fit for its intended purpose, which in this context is the accurate quantification of this compound in complex biological matrices like plasma, tissues, or fecal samples. nih.govnih.gov The validation process involves assessing several key performance characteristics as outlined by regulatory guidelines. nih.govresolian.com

Key validation parameters include:

Specificity and Selectivity : The ability to measure the analyte accurately and specifically in the presence of other components in the sample matrix, such as other fatty acid isomers. resolian.com This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. resolian.com This is determined by analyzing calibration standards at several concentration levels and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1.0 (e.g., >0.99). researchgate.netnih.gov

Accuracy : The closeness of the measured concentration to the true concentration. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as a percentage of the nominal value (e.g., within 80-120%). nih.govresolian.com

Precision : The degree of agreement between multiple measurements of the same sample. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is expressed as the coefficient of variation (%CV), which should typically be <15-20%. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, often defined by a signal-to-noise ratio (S/N) of ≥3. nih.gov The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy (e.g., S/N ≥ 5 and accuracy within ±20%). nih.gov

Recovery : The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. resolian.com

Stability : The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. resolian.com

Table 2: Example Validation Parameters for a Fatty Acid LC-MS/MS Method

| Parameter | Acceptance Criteria | Example Finding |

| Linearity (r²) | > 0.99 | > 0.998 for all analytes nih.gov |

| Accuracy (% Nominal) | 80-120% (85-115% typical) | 92% to 120% nih.gov |

| Intra-day Precision (%CV) | < 15-20% | < 12% nih.gov |

| Inter-day Precision (%CV) | < 15-20% | < 20% nih.gov |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 5; Accuracy ± 20% | 0.05-1.0 µM depending on the fatty acid nih.gov |

These validation procedures are crucial for both LC-MS/MS and GC-MS methods to ensure that the quantitative data on this compound concentrations in biological samples are accurate and reliable for use in clinical or metabolic studies. nih.govnih.govmdpi.com

Ecological Distribution and Environmental Biochemistry of Heptadec 8 Enoic Acid

Natural Occurrence and Distribution Across Biological Kingdoms

The presence of Heptadec-8-enoic acid has been documented in marine and freshwater environments, as well as in terrestrial fungi and plants. Its distribution appears to be selective, suggesting specialized metabolic pathways and functions in the organisms that produce it.

While direct evidence for the widespread presence of this compound in marine and freshwater algae is still emerging, related compounds strongly suggest its existence and role in these ecosystems. Research on the marine green alga Bryopsis maxima has shown that upon mechanical wounding, it releases the volatile hydrocarbon (Z)-8-heptadecene. researchgate.net This compound is believed to be enzymatically derived from a fatty acid precursor, pointing towards the likely presence of this compound in this species. The release of such a compound upon injury suggests a role in defense or signaling.

The production of odd-chain fatty acids has also been noted in the microalga Schizochytrium limacinum when grown on media containing odd-chain volatile fatty acids, indicating that some algae possess the metabolic pathways to synthesize or modify these types of lipids. Further research is needed to comprehensively determine the distribution and concentration of this compound across a broader range of algal species, including those in freshwater environments.

The occurrence of this compound and its isomers is more definitively established in the fungal and plant kingdoms.

In the realm of fungi, public chemical databases have indicated the presence of 8E-heptadecenoic acid in Monascus purpureus, a mold species used in the production of red fermented rice. However, it is important to note that not all fatty acid profiles of M. purpureus explicitly list this compound, suggesting that its production may be strain-dependent or influenced by culture conditions. researchgate.netscispace.com Additionally, the oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce significant quantities of cis-9-heptadecenoic acid, a positional isomer of this compound. dntb.gov.uamdpi.comresearchgate.net This demonstrates that the fundamental enzymatic machinery for producing C17:1 fatty acids can be active in fungi.

This compound has been identified in the seed oils of certain plants. A notable study confirmed its presence, along with other C17 fatty acids, in the seed oils of Thespesia populnea (Portia tree) and Gossypium hirsutum (upland cotton). researchgate.net In Thespesia populnea seed oil, unsaturated C17 fatty acids, including 8-heptadecenoic acid, constitute approximately 2% of the total fatty acids. researchgate.net Its presence in cottonseed oil is in smaller, minor amounts. researchgate.net

| Organism | Kingdom | Compound Detected | Notes |

|---|---|---|---|

| Bryopsis maxima | Plantae (Algae) | (Z)-8-heptadecene (likely derived from this compound) | Released upon mechanical wounding. |

| Monascus purpureus | Fungi | 8E-heptadecenoic acid | Presence noted in chemical databases, but not consistently reported in all fatty acid analyses. |

| Yarrowia lipolytica | Fungi | cis-9-heptadecenoic acid (isomer) | Produced by genetically engineered strains. dntb.gov.uamdpi.comresearchgate.net |

| Thespesia populnea (Portia tree) | Plantae | This compound | Constitutes about 2% of seed oil fatty acids. researchgate.net |

| Gossypium hirsutum (Upland cotton) | Plantae | This compound | Present in minor amounts in seed oil. researchgate.net |

Ecological Significance as a Metabolite or Signaling Molecule

The specific ecological roles of this compound are an area of active investigation, with current evidence pointing towards its involvement in chemical communication and defense. The release of the related compound, (Z)-8-heptadecene, by the green alga Bryopsis maxima upon wounding is a strong indicator of its function as a signaling molecule, potentially to initiate wound-healing processes or as a defense mechanism against herbivores. researchgate.net

Perhaps the most compelling evidence for its role as a signaling molecule comes from the study of the parasitic mite Varroa destructor, a major threat to honeybee populations. Research has shown that (Z)-8-heptadecene, when present in honeybee brood cells, leads to a significant reduction in the reproductive success of the mite. researchgate.netnih.govcncb.ac.cnextension.orgapidologie.org This suggests that the compound, and by extension its fatty acid precursor, can act as a semiochemical that influences the behavior and physiology of other organisms in the ecosystem.

The antifungal properties of the related cis-9-heptadecenoic acid produced by the biocontrol yeast Pseudozyma flocculosa further support the hypothesis that odd-chain unsaturated fatty acids can serve as defensive compounds.

Environmental Fate and Bioremediation Potential (theoretical)

The environmental fate of this compound is expected to be similar to that of other long-chain unsaturated fatty acids. In aerobic environments, biodegradation is the primary mechanism of removal. This process is typically initiated by the beta-oxidation pathway in microorganisms. For unsaturated fatty acids, additional enzymes such as isomerases and reductases are required to handle the double bond, allowing the molecule to be fully degraded to acetyl-CoA and, in the case of odd-chain fatty acids, propionyl-CoA. bu.edunih.govyoutube.com These intermediates can then enter central metabolic pathways.

In anaerobic settings, the degradation of long-chain fatty acids is a more complex, multi-step process involving syntrophic interactions between different groups of microorganisms. The initial breakdown is carried out by proton-reducing acetogenic bacteria, which also utilize a beta-oxidation pathway.

The theoretical bioremediation potential of this compound is considered high due to its biodegradable nature. Environments contaminated with fatty acids, such as those affected by spills of vegetable oils or animal fats, are often amenable to bioremediation strategies. researchgate.netnih.govmdpi.commdpi.comnih.govresearchgate.net These strategies typically involve stimulating the growth and activity of indigenous microorganisms capable of fatty acid degradation through the addition of nutrients (biostimulation) or by introducing specific microbial consortia (bioaugmentation). Given that microorganisms capable of degrading a wide variety of fatty acids are ubiquitous in soil and water, it is expected that this compound would be effectively removed from contaminated environments through these biological processes.

Future Research Directions and Translational Opportunities in Basic Science

Elucidating Undiscovered Biosynthetic Pathways and Regulatory Networks

The biosynthesis of odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0), and by extension, Heptadec-8-enoic acid (C17:1), deviates from the typical fatty acid synthesis pathway that produces even-chain fatty acids. The key difference lies in the initial priming molecule. While even-chain fatty acids are synthesized from the two-carbon primer acetyl-CoA, OCFAs utilize the three-carbon primer propionyl-CoA. wikipedia.org This fundamental difference opens up avenues for exploring unique biosynthetic routes and regulatory mechanisms.

Future research should focus on identifying and characterizing the specific enzymes and pathways responsible for the production of propionyl-CoA that is channeled into OCFA synthesis. While some pathways for propionyl-CoA generation are known, their specific contribution to OCFA biosynthesis, particularly in organisms that produce significant amounts of these fatty acids, remains to be fully elucidated.

Furthermore, the regulatory networks governing the expression and activity of the enzymes involved in this compound biosynthesis are largely unknown. In bacteria, the synthesis of unsaturated fatty acids is regulated by factors such as temperature, with specific desaturases being induced at lower temperatures. nih.govnih.gov In plants, the biosynthesis of unsaturated fatty acids is a highly regulated process involving a variety of enzymes and signaling pathways. frontiersin.orgacademicjournals.org Research into the transcriptional and post-translational regulation of the desaturases that introduce the double bond at the 8th position of the heptadecanoyl chain is a critical area for future investigation. Understanding these networks could reveal novel mechanisms of metabolic control and provide targets for metabolic engineering.

Table 1: Key Research Questions in this compound Biosynthesis and Regulation

| Research Area | Key Questions |

| Biosynthesis | What are the primary sources of propionyl-CoA for this compound synthesis in different organisms? Are there alternative, undiscovered biosynthetic pathways for odd-chain unsaturated fatty acids? |

| Enzymology | What are the specific desaturases responsible for creating the double bond at the 8-position of the C17 acyl chain? What are their substrate specificities and kinetic properties? |

| Regulation | How is the expression of genes involved in this compound synthesis regulated at the transcriptional and translational levels? What are the key signaling pathways that control its production in response to environmental or cellular cues? |

Comprehensive Mapping of this compound's Role in Cellular Homeostasis

Odd-chain fatty acids, though less abundant than their even-chain counterparts, are increasingly recognized for their important biological roles. nih.govresearchgate.net Heptadecanoic acid (C17:0), the saturated counterpart of this compound, has been associated with various health outcomes, and its presence in tissues is often used as a biomarker for the intake of certain foods. nih.gov However, the specific functions of this compound in cellular homeostasis are not well-defined.

Future research should aim to comprehensively map the incorporation, metabolism, and downstream signaling effects of this compound in various cell types. This includes investigating its role as a constituent of cellular membranes and how its presence might influence membrane fluidity, lipid raft formation, and the function of membrane-bound proteins. The metabolism of odd-chain fatty acids results in the production of propionyl-CoA, which can enter the Krebs cycle, suggesting a role in cellular energy metabolism that differs from even-chain fatty acids. wikipedia.org

Moreover, fatty acids and their derivatives are known to act as signaling molecules that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. cell-stress.com It is crucial to investigate whether this compound or its metabolites have specific signaling functions, perhaps through interaction with nuclear receptors or by serving as precursors for novel bioactive lipids. Recent studies have highlighted the anti-proliferative effects of heptadecanoic acid on certain cancer cells, suggesting that odd-chain fatty acids could have therapeutic potential. nih.gov

Rational Design of Biocatalysts for Sustainable Production of this compound and its Derivatives

The unique properties and potential applications of this compound necessitate the development of sustainable and efficient production methods. Metabolic engineering of microorganisms, particularly oleaginous yeasts like Yarrowia lipolytica, presents a promising approach for the tailored production of this and other OCFAs. mdpi.comresearchgate.net

Future research in this area should focus on the rational design of biocatalysts with enhanced capabilities for this compound synthesis. This can be achieved through several strategies:

Enhancing Propionyl-CoA Supply: Engineering metabolic pathways to increase the intracellular pool of propionyl-CoA, the precursor for OCFA synthesis.

Modifying Fatty Acid Synthase (FAS) Specificity: Altering the substrate specificity of FAS to favor the utilization of propionyl-CoA as a starter unit. nih.gov

Introducing Novel Desaturases: Identifying and expressing desaturases with high specificity for introducing a double bond at the Δ8 position of heptadecanoyl-ACP or heptadecanoyl-CoA.

Optimizing Fermentation Conditions: Fine-tuning culture conditions and nutrient availability to maximize the production of this compound. mdpi.com

These efforts will be guided by a deeper understanding of the native biosynthetic pathways and regulatory networks, as discussed in section 8.1.

Table 2: Strategies for Engineering Biocatalysts for this compound Production

| Engineering Target | Approach | Desired Outcome |

| Precursor Supply | Overexpression of genes in the propionyl-CoA synthesis pathway. | Increased availability of the starter unit for OCFA synthesis. |

| Fatty Acid Synthase | Site-directed mutagenesis to alter the acyl-transferase domain. | Enhanced preference for propionyl-CoA over acetyl-CoA. |

| Desaturation | Heterologous expression of novel desaturases. | Efficient and specific conversion of C17:0 to C17:1(8Z). |

| Metabolic Flux | Deletion of competing pathways. | Channeling of carbon flux towards OCFA production. |

Development of Novel Research Tools and Probes based on this compound Chemistry

To facilitate the study of this compound's biosynthesis, metabolism, and cellular functions, the development of novel chemical probes and research tools is essential. These tools can enable the visualization, tracking, and quantification of this specific fatty acid and its interactions within living cells.

Future research should focus on the synthesis of this compound analogs that are tagged with reporter molecules. Examples of such probes include:

Fluorescently Labeled this compound: Attaching a fluorescent dye, such as BODIPY or NBD, to the fatty acid allows for its visualization and tracking within cellular compartments using fluorescence microscopy. thermofisher.com

Azido- or Alkynyl-Tagged this compound: These tags allow for the use of "click chemistry" to attach a wide range of reporter molecules, such as biotin for affinity purification or fluorophores for imaging. researchgate.netnih.gov These probes can be used to identify proteins that interact with or are modified by this compound.

Photo-crosslinkable Probes: Incorporating a photo-activatable group into the fatty acid structure would enable the covalent trapping of interacting proteins upon UV irradiation, facilitating the identification of binding partners.

These chemical probes will be invaluable for elucidating the specific roles of this compound in cellular processes and for identifying novel protein targets. nih.gov

Systems Biology Approaches to Integrate this compound Metabolism into Broader Biological Models

A systems-level understanding of how this compound metabolism is integrated with other cellular processes is crucial for a complete picture of its biological significance. Systems biology approaches, which combine experimental data with computational modeling, can provide insights into the complex interplay between different metabolic pathways.

Future research should aim to develop and refine genome-scale metabolic models (GEMs) that explicitly include the biosynthesis and metabolism of odd-chain fatty acids. These models can be used to:

Predict Metabolic Fluxes: Simulate the flow of metabolites through the OCFA pathway under different conditions.

Identify Key Regulatory Nodes: Pinpoint the enzymes and reactions that have the most significant control over this compound production.

Guide Metabolic Engineering Strategies: Identify the most promising genetic targets for enhancing the production of this compound in engineered organisms.

Q & A

Basic Research Questions

Q. What established analytical techniques are used to characterize Heptadec-8-enoic acid, and how do they address structural uncertainties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT) is critical for determining double-bond position and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) confirms purity and molecular weight, while infrared (IR) spectroscopy identifies functional groups. Cross-referencing spectral data with literature values (e.g., J-coupling patterns in NMR) ensures structural accuracy. Triplicate runs and calibration with certified standards (e.g., fatty acid methyl esters) enhance reproducibility .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis often involves esterification of precursor acids (e.g., via Wittig reaction for double-bond introduction). Key parameters include reaction temperature (optimized at 60–80°C for minimal isomerization), catalyst selection (e.g., palladium for hydrogenation control), and inert atmosphere (N₂/Ar) to prevent oxidation. Progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography or recrystallization. Yield optimization requires strict control of stoichiometric ratios and reaction time .

Q. How is the biological activity of this compound assessed in vitro?

- Methodological Answer : Common assays include cell viability tests (MTT assay) and enzyme inhibition studies (e.g., lipoxygenase activity). Dose-response curves (0.1–100 µM range) are generated using triplicate samples, with controls for solvent effects (e.g., DMSO ≤0.1%). Data normalization to baseline activity and statistical validation (ANOVA, p < 0.05) minimize experimental bias. Replicate studies across cell lines (e.g., HEK293 vs. HepG2) address biological variability .

Advanced Research Questions

Q. What challenges arise in ensuring stereochemical purity during this compound synthesis, and how can they be methodologically addressed?

- Methodological Answer : The 8th-position double bond introduces cis/trans isomerization risks during synthesis. Chiral catalysts (e.g., Sharpless epoxidation derivatives) and low-temperature reactions (−20°C) minimize racemization. Post-synthesis, enantiomeric excess is quantified via chiral HPLC or polarimetry. Computational modeling (e.g., Density Functional Theory) predicts stability of stereoisomers, guiding solvent selection (e.g., hexane for crystallization) to favor desired configurations .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often stem from variability in experimental conditions (e.g., cell culture media, incubation time). A meta-analysis approach is recommended:

- Step 1 : Systematically catalog studies, noting parameters like pH, temperature, and solvent carriers.

- Step 2 : Use statistical tools (e.g., random-effects models) to identify outliers and confounding variables.

- Step 3 : Validate findings via independent replication under standardized protocols (e.g., ISO 17025 guidelines). Cross-disciplinary collaboration (e.g., biochemists and statisticians) ensures robust interpretation .

Q. What computational methods predict the physicochemical properties of this compound, and how do they align with empirical data?

- Methodological Answer : Molecular dynamics (MD) simulations model solubility and lipid bilayer interactions, while quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps). Empirical validation involves comparing computed LogP values with experimental shake-flask measurements. Discrepancies >0.5 units suggest force-field inaccuracies, requiring recalibration with experimental melting points or refractive indices .

Q. How should researchers design experiments to investigate the oxidative stability of this compound under physiological conditions?

- Methodological Answer : Accelerated oxidation studies use lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) at 37°C with controlled O₂ levels (5–21%). Antioxidant efficacy is tested via co-incubation with α-tocopherol or ascorbic acid. Data interpretation requires distinguishing autoxidation (non-enzymatic) from enzyme-mediated pathways (e.g., cyclooxygenase), achieved via inhibitor controls (e.g., indomethacin for COX). LC-MS identifies oxidation byproducts (e.g., hydroperoxides) .

Data Analysis and Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response data, with IC₅₀/EC₅₀ calculations validated via bootstrapping (1,000 iterations). Outliers are assessed via Grubbs’ test (α = 0.05). For multi-variable datasets (e.g., time-dependent effects), multivariate ANOVA or machine learning (e.g., random forests) identifies significant predictors. Open-source tools (e.g., R/BioConductor) enhance reproducibility .

Q. How can researchers address batch-to-batch variability in this compound samples during long-term studies?

- Methodological Answer : Implement quality control (QC) protocols:

- Pre-study : Certify batches via GC-MS purity checks (>98%) and NMR fingerprinting.

- In-study : Include internal standards (e.g., heptadecanoic acid-d₃) in each assay to normalize instrument drift.

- Post-study : Archive aliquots at −80°C with antioxidant stabilizers (e.g., BHT) for retrospective analysis. Inter-laboratory validation (e.g., ring trials) ensures methodological consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.